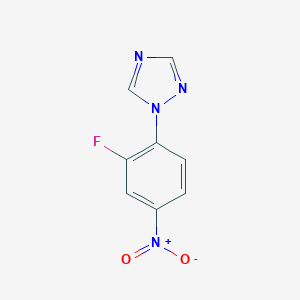
3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene
Vue d'ensemble
Description
3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene is an aromatic compound that features a benzene ring substituted with a fluoro group, a nitro group, and a 1H-1,2,4-triazol-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Triazole Formation: The formation of the 1H-1,2,4-triazol-1-yl group through cyclization reactions involving hydrazine derivatives and appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base and a polar aprotic solvent.
Major Products Formed
Reduction: The major product is 3-Fluoro-1-amino-4-(1H-1,2,4-triazol-1-yl)benzene.
Substitution: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.
Applications De Recherche Scientifique
3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mécanisme D'action
The mechanism of action of 3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluoro and nitro groups can influence the compound’s reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-4-nitrophenol: Similar in structure but lacks the triazole group.
1-Fluoro-4-nitrobenzene: Similar but does not contain the triazole group.
3-Nitro-1H-1,2,4-triazole: Contains the triazole and nitro groups but lacks the fluoro substitution.
Uniqueness
3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene is unique due to the combination of the fluoro, nitro, and triazole groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN4O2/c9-7-3-6(13(14)15)1-2-8(7)12-5-10-4-11-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOQNQIBUCTGFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415467 | |
| Record name | 3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182060-01-1 | |
| Record name | 3-Fluoro-1-nitro-4-(1H-1,2,4-triazol-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

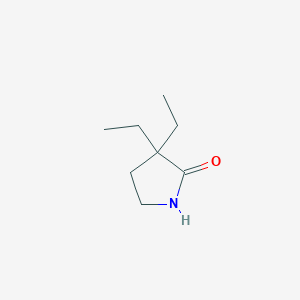

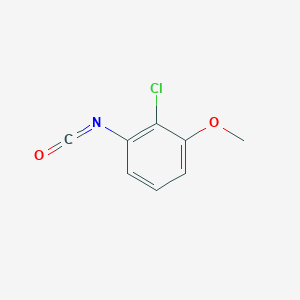
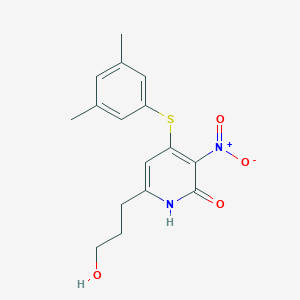





![2-Isopropylbenzo[d]thiazol-7-ol](/img/structure/B71443.png)

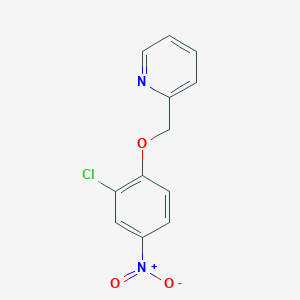
![Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI)](/img/structure/B71449.png)
